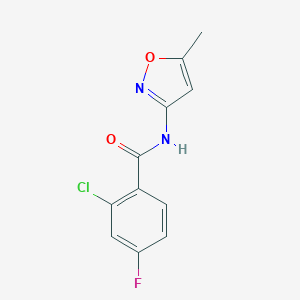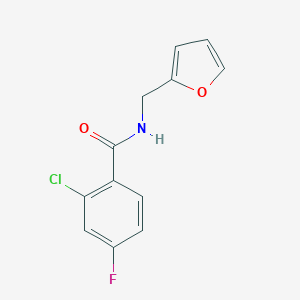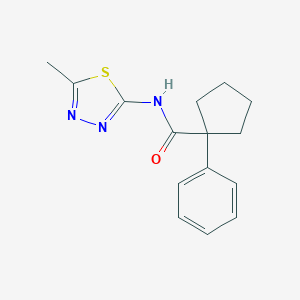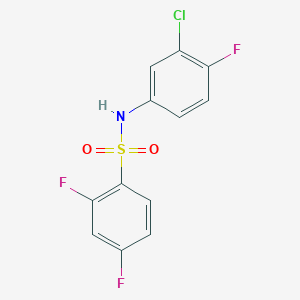
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide, also known as DMBA, is a synthetic compound that belongs to the amide class of chemicals. It is commonly used in scientific research to study the effects of various compounds on biological systems. DMBA is a potent inducer of tumors in laboratory animals and has been extensively studied for its carcinogenic properties.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is primarily used in scientific research to induce tumors in laboratory animals. It is commonly used to study the mechanisms of carcinogenesis and the effects of various compounds on tumor development. N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is also used to study the effects of environmental toxins and pollutants on biological systems.
Wirkmechanismus
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is metabolized in the liver to form a reactive intermediate, which can bind to DNA and cause mutations. This can lead to the development of tumors in various organs, including the skin, lungs, and mammary glands. The mechanism of N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide-induced carcinogenesis is complex and involves multiple pathways, including oxidative stress, inflammation, and DNA damage.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide has been shown to have a wide range of biochemical and physiological effects. It can cause DNA damage, oxidative stress, inflammation, and alterations in gene expression. N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide can also affect various signaling pathways involved in cell proliferation, differentiation, and apoptosis. In addition, N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide has been shown to affect the immune system and alter the composition of gut microbiota.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is a potent inducer of tumors in laboratory animals, making it a valuable tool for studying the mechanisms of carcinogenesis. However, its use is limited by its toxicity and potential for causing harm to both animals and humans. N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is also expensive and difficult to handle, which can make it challenging to use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide. One area of interest is the development of novel compounds that can prevent or inhibit N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide-induced carcinogenesis. Another area of research is the identification of biomarkers that can predict susceptibility to N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide-induced tumors. Additionally, there is a need for further studies on the effects of N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide on the immune system and gut microbiota. Overall, N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide remains an important tool for studying the mechanisms of carcinogenesis and the effects of environmental toxins on biological systems.
Synthesemethoden
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide can be synthesized by reacting 2,4-dimethylphenylamine with isobutyryl chloride in the presence of a base. The reaction yields N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide as a white crystalline solid with a melting point of 89-91°C.
Eigenschaften
Produktname |
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-10-6-7-12(11(2)8-10)15-13(16)9-14(3,4)5/h6-8H,9H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
HUOQFOSLVNKNIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)(C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)




![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)






![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)